REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[C:11]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1.[Cl-].[NH4+]>C(OCC)C.O.[Cu]I>[CH3:10][O:9][C:5]1[CH:4]=[C:3]([CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:11]2=[O:18])[CH:8]=[CH:7][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCCC1)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper(I) iodide
|
Quantity
|
20.95 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a chromatography column
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |